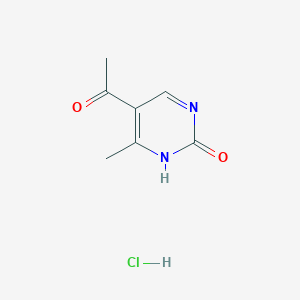

5-Acetyl-4-methyl-2(1H)-pyrimidinone hydrochloride

Description

5-Acetyl-4-methyl-2(1H)-pyrimidinone hydrochloride is a pyrimidinone derivative characterized by a six-membered aromatic ring with oxygen at position 2, a methyl group at position 4, and an acetyl group at position 3. The hydrochloride salt enhances its solubility in aqueous media, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

5-acetyl-6-methyl-1H-pyrimidin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2.ClH/c1-4-6(5(2)10)3-8-7(11)9-4;/h3H,1-2H3,(H,8,9,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFSOLCICOFOWAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC(=O)N1)C(=O)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-4-methyl-2(1H)-pyrimidinone hydrochloride typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methyl-2(1H)-pyrimidinone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out at elevated temperatures to facilitate the acetylation process. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-4-methyl-2(1H)-pyrimidinone hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidinone derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The acetyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce various reduced forms of the pyrimidinone ring.

Scientific Research Applications

Medicinal Chemistry

Antihypertensive and Anticancer Activities

5-Acetyl-4-methyl-2(1H)-pyrimidinone derivatives have been synthesized and evaluated for their pharmacological activities. A notable study highlighted the synthesis of various dihydropyrimidinones, which exhibited significant antihypertensive properties. The structure-activity relationship (SAR) indicated that specific substitutions on the phenyl ring enhanced activity, with compounds showing efficacy comparable to standard antihypertensive drugs such as nifedipine .

Additionally, the compound has been investigated for anticancer properties. Research indicates that derivatives of pyrimidinones can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. For instance, studies have shown that certain pyrimidine derivatives can induce apoptosis in cancer cells, making them potential candidates for anticancer drug development .

Antimicrobial and Antiviral Properties

The compound has also been explored for its antimicrobial and antiviral activities. Various studies have demonstrated that pyrimidine derivatives possess broad-spectrum antimicrobial properties against bacteria and fungi. In particular, 5-acetyl-4-methyl-2(1H)-pyrimidinone has shown effectiveness against resistant strains of bacteria, indicating its potential utility in treating infections caused by multidrug-resistant organisms .

Furthermore, some derivatives have exhibited antiviral activity against viruses such as HIV and influenza. These findings suggest that modifications to the core structure can enhance bioactivity against viral pathogens, offering a pathway for new antiviral therapies .

Corrosion Inhibition

Recent research has identified 5-acetyl-4-methyl-2(1H)-pyrimidinone hydrochloride as an effective corrosion inhibitor for mild steel in acidic environments. Experimental results demonstrated that the compound's inhibition efficiency increased with concentration, reaching significant levels at higher doses. The adsorption behavior followed Langmuir isotherms, indicating a strong interaction between the inhibitor and the metal surface .

Key Findings:

- Inhibition Efficiency: Increased with concentration.

- Adsorption Isotherm: Langmuir model applicability.

- Surface Analysis: SEM and AFM confirmed protective film formation on mild steel surfaces.

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-component reactions (MCR), which are advantageous for producing diverse chemical entities efficiently. These reactions allow for rapid assembly of complex molecules from simpler precursors, enhancing both yield and reproducibility .

Synthetic Pathways:

- Biginelli Reaction: Commonly used for synthesizing dihydropyrimidines.

- Hantzsch Reaction: Another method employed in creating pyrimidine derivatives.

Cosmetic Applications

Beyond medicinal uses, this compound has been utilized in cosmetic formulations. Its properties may contribute to skin health by acting as an antioxidant or anti-inflammatory agent, which is beneficial in skincare products aimed at reducing signs of aging or irritation .

Mechanism of Action

The mechanism of action of 5-Acetyl-4-methyl-2(1H)-pyrimidinone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes, receptors, or signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Structural Features

Pyrimidinone derivatives vary in substituents, ring saturation, and salt forms, which influence their physicochemical and biological behaviors. Key examples include:

Key Observations :

- Substituent Diversity: The acetyl and methyl groups in the target compound contrast with amino-sugar (cytarabine), piperonyl-thioether (oxmetidine), and halogenated alkyl (bromacil) substituents in others.

- Salt Forms : Hydrochloride salts (target, cytarabine) improve water solubility compared to free bases (e.g., bromacil) .

Physicochemical Properties

| Property | 5-Acetyl-4-methyl-2(1H)-pyrimidinone HCl | Cytarabine HCl | 4-Amino-5-fluoro-2(1H)-pyrimidinone | Bromacil |

|---|---|---|---|---|

| Solubility in Water | High (due to HCl salt) | High | Slight | Low |

| Stability | Likely light-sensitive* | Stable | Stable in acidic conditions | Stable |

| Melting Point | Not reported | 214–216°C (decomposes) | Not reported | 158–159°C |

*Inference from : Pyrimidinones with similar structures exhibit photochemical reactivity, suggesting light sensitivity .

Comparison with Target Compound :

- Unlike halogenated pyrimidinones (e.g., bromacil), the target compound lacks bulky hydrophobic groups, reducing its likelihood as a pesticide .

Biological Activity

5-Acetyl-4-methyl-2(1H)-pyrimidinone hydrochloride is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, has been investigated for various pharmacological effects, including antimicrobial, antioxidant, and enzyme inhibition properties.

Chemical Structure and Properties

- Molecular Formula : C7H8N2O2·HCl

- Molecular Weight : Approximately 189 g/mol

- Structural Features : The compound contains an acetyl group at the 5-position and a methyl group at the 4-position of the pyrimidine ring, influencing its chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics.

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 500 to 1000 µg/mL against common pathogens such as Escherichia coli and Staphylococcus aureus .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays demonstrated that it can scavenge free radicals effectively, contributing to its potential therapeutic applications in oxidative stress-related conditions.

- IC50 Values : Some derivatives of pyrimidine compounds have shown IC50 values as low as 1.1 µM, indicating strong antioxidant potential .

Enzyme Inhibition

This compound has been explored for its ability to inhibit specific enzymes involved in various biochemical pathways. Notably, it has been identified as a selective inhibitor of adenylyl cyclase type 1 (AC1), which plays a role in chronic pain signaling.

- Potency : The compound displayed an IC50 of approximately 1.4 µM against AC1, highlighting its potential in pain management therapies .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Interaction : It may act as an enzyme inhibitor or modulator, influencing various signaling pathways within cells.

- Radical Scavenging : Its structure allows it to effectively neutralize free radicals, contributing to its antioxidant properties.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Antimicrobial Study : A comparative study demonstrated that derivatives of pyrimidine compounds, including this compound, exhibited varying degrees of antibacterial activity against standard strains .

- Antioxidant Evaluation : Research on related pyrimidine derivatives reported significant antioxidant activities, with some compounds showing up to 82% efficacy in scavenging assays .

- Pain Management Research : A study focusing on AC1 inhibitors highlighted the compound's potential in managing chronic pain through selective inhibition mechanisms .

Q & A

Q. What are the optimal synthetic routes for 5-Acetyl-4-methyl-2(1H)-pyrimidinone hydrochloride, and what methodological challenges arise during synthesis?

The synthesis of pyrimidinone derivatives often involves condensation reactions or phase-transfer catalysis (PTC). For example, selective N1-alkylation of dihydropyrimidinones can be achieved under solvent-free PTC conditions using tetrabutylammonium hydrogen sulfate and aqueous NaOH . However, acetyl and methyl substituents may complicate regioselectivity. Key steps include:

- Precursor preparation : Starting from malonamamidine hydrochloride or ethyl cyanoacetate derivatives, followed by cyclization with ketones or aldehydes.

- Purification : Chromatography or recrystallization to address byproducts from acetyl group reactivity.

Challenges include minimizing hydrolysis of the acetyl moiety and ensuring high yields under mild conditions .

Q. How can researchers analytically characterize this compound to confirm purity and structure?

Analytical workflows should combine:

- NMR spectroscopy : - and -NMR to confirm substitution patterns (e.g., acetyl at C5, methyl at C4) and hydrogen bonding in the pyrimidinone ring .

- X-ray crystallography : Resolve crystal packing and tautomeric forms (e.g., lactam vs. lactim) .

- Mass spectrometry : ESI-MS to detect molecular ion peaks and fragmentation patterns.

Potential pitfalls include polymorphism in hydrochloride salts and hygroscopicity affecting crystallinity .

Advanced Research Questions

Q. What mechanistic insights exist regarding the biological activity of this compound, and how can researchers design assays to validate these?

Pyrimidinone derivatives often target enzymes or receptors. For instance:

- DPD inhibition : Analogous to 5-ethynyluracil, this compound may inactivate dihydropyrimidine dehydrogenase (DPD), critical in pyrimidine metabolism. Assays using -thymidine incorporation or HPLC-based substrate depletion can quantify inhibition .

- NMDA receptor modulation : Structural analogs (e.g., EAA-090) act as antagonists. Electrophysiological assays (patch-clamp) or calcium flux assays in neuronal cells could test receptor interaction .

- Kinase activation : MLR-1023, a related pyrimidinone, activates Lyn kinase. Western blotting for phosphorylated substrates or FRET-based kinase activity assays are applicable .

Q. How do researchers resolve contradictions in reported data on the compound’s enzyme interactions?

Contradictions may arise from assay conditions (e.g., pH, cofactors) or structural analogs. Strategies include:

- Comparative studies : Test the compound alongside well-characterized inhibitors/activators (e.g., 5-ethynyluracil for DPD) under identical conditions .

- Structural modeling : Use molecular docking to predict binding sites and compare with crystallographic data from related compounds (e.g., cytarabine hydrochloride) .

- Kinetic analysis : Determine , , and inhibition constants () to differentiate competitive vs. non-competitive mechanisms .

Q. What strategies are effective for stabilizing this compound in aqueous solutions, and how is degradation monitored?

Stability challenges include hydrolysis of the acetyl group and oxidation of the pyrimidinone ring. Solutions involve:

- pH optimization : Buffered solutions (pH 4–6) to reduce hydrolysis.

- Lyophilization : Store as a lyophilized powder, reconstituting in degassed solvents to prevent oxidation .

- Analytical monitoring : UPLC-PDA to track degradation products (e.g., 4-methyl-2(1H)-pyrimidinone) over time. Accelerated stability studies (40°C/75% RH) can predict shelf-life .

Q. How can researchers design derivatives of this compound for structure-activity relationship (SAR) studies?

Key modifications include:

- Acetyl group replacement : Substitute with trifluoroacetyl or benzoyl to alter electron density and steric effects.

- Methyl substitution : Introduce bulkier groups (e.g., ethyl, isopropyl) at C4 to probe steric tolerance in target binding pockets.

- Ring expansion : Synthesize fused-ring analogs (e.g., pyrido[2,3-d]pyrimidinones) to enhance rigidity and binding affinity .

Synthetic methods may require microwave-assisted reactions or transition-metal catalysis for challenging substitutions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.